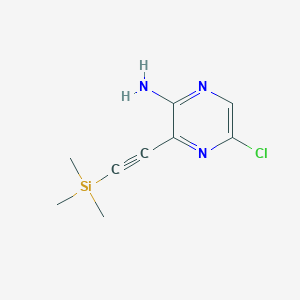

5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQWNFMNOPZVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC(=CN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Pyrazine Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Pyrazine, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to other key aromatic systems have made pyrazine derivatives a focal point in the development of novel therapeutics.[3][4] Compounds incorporating the pyrazine nucleus exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[2]

This guide focuses on the synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS No: 1244776-64-4), a highly functionalized pyrazine derivative.[5][6] This molecule is of significant interest to researchers in drug development as a versatile building block. The presence of three distinct functional groups—an amine, a chloro substituent, and a trimethylsilyl-protected ethynyl group—on the pyrazine core allows for sequential, regioselective modifications, making it an ideal starting point for constructing complex molecular architectures and generating libraries of potential drug candidates.

Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most efficient and widely adopted method for constructing the C(sp²)-C(sp) bond required in the target molecule is the Sonogashira cross-coupling reaction.[7] This powerful palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] Its reliability, mild reaction conditions, and tolerance of various functional groups make it an indispensable tool in modern organic synthesis.[10]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[9]

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (the pyrazine derivative). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. The final step is reductive elimination, which forms the desired C-C bond, releases the product, and regenerates the Pd(0) catalyst.[8]

-

Copper Cycle : Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This intermediate is more nucleophilic than the alkyne itself, facilitating the crucial transmetalation step with the palladium complex.[8]

Detailed Synthetic Protocol and Workflow

The synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is achieved by the selective Sonogashira coupling of a suitable dihalopyrazin precursor with trimethylsilylacetylene. A highly analogous procedure has been successfully reported for the synthesis of the bromo-counterpart, providing a robust foundation for this protocol.[11][12]

Reaction Scheme

The proposed synthesis starts from 3,5-dichloropyrazin-2-amine. The Sonogashira reaction is performed to install the (trimethylsilyl)ethynyl group at the C3 position.

Experimental Workflow Visualization

A systematic workflow is critical for ensuring reproducibility and safety.

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine - Lead Sciences [lead-sciences.com]

- 6. 5-chloro-3-[2-(trimethylsilyl)ethynyl]pyrazin-2-amine - C9H12ClN3Si | CSSB00010893251 [chem-space.com]

- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 875781-41-2 [chemicalbook.com]

- 12. 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine CAS#: 875781-41-2 [m.chemicalbook.com]

An In-Depth Technical Guide to 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine: A Key Intermediate in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrazines

In the landscape of contemporary drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, pyrazine derivatives have emerged as a class of significant interest due to their prevalence in biologically active molecules and their versatile chemical reactivity.[1][2] The pyrazine scaffold is a key component in numerous FDA-approved drugs, demonstrating a wide range of biological activities including anticancer, antitubercular, and anti-inflammatory properties.[1][3]

This technical guide focuses on 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine , a highly functionalized pyrazine derivative that serves as a critical building block in the synthesis of complex molecular architectures. The strategic placement of a chloro group, an amino group, and a protected ethynyl group on the pyrazine ring provides medicinal chemists with a versatile platform for molecular elaboration through a variety of chemical transformations. This guide will provide an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on the practical insights required for its effective utilization in a research and development setting.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is paramount for its successful application in the laboratory.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1244776-64-4 | [4][5] |

| Molecular Formula | C₉H₁₂ClN₃Si | [4] |

| Molecular Weight | 225.75 g/mol | [4] |

| Appearance | Solid | [6] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |

Safety and Handling

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Synthesis and Purification: A Guided Protocol

The synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is typically achieved through a Sonogashira coupling reaction. While a specific protocol for the chloro-derivative is not published, the synthesis of the analogous 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine provides a reliable and adaptable methodology.

Proposed Synthetic Route: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7]

Caption: Proposed synthesis of the target molecule via Sonogashira coupling.

Step-by-Step Experimental Protocol (Adapted from Bromo-Analog Synthesis)

Materials:

-

3,5-Dichloropyrazin-2-amine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 3,5-dichloropyrazin-2-amine in anhydrous THF, add triethylamine, copper(I) iodide, and a catalytic amount of Pd(PPh₃)₂Cl₂.

-

Cooling: Cool the reaction mixture to -5 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkyne: Slowly add trimethylsilylacetylene dropwise to the cooled reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to 0 °C and stir for approximately 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the desired product, 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.

Expert Insight: The choice of a dichlorinated starting material allows for regioselective coupling at one of the chloro positions. The reactivity difference between the two chloro groups, influenced by the adjacent amino group, can be exploited to favor monosubstitution. Careful control of stoichiometry and reaction temperature is crucial to minimize the formation of disubstituted byproducts.

Key Chemical Reactions and Mechanistic Considerations

The synthetic utility of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine lies in the distinct reactivity of its functional groups.

The Sonogashira Coupling: A Deeper Look

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Causality in Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.

-

Copper(I) Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is often faster than the direct reaction of the alkyne with the palladium complex.

-

Base: Triethylamine serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and also to neutralize the hydrogen halide formed during the reaction.

-

Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species, necessitating an inert atmosphere to prevent catalyst deactivation.

Deprotection of the Trimethylsilyl (TMS) Group

The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes. Its removal is a crucial step to liberate the terminal alkyne for subsequent transformations.

Typical Deprotection Workflow:

Caption: General workflow for the deprotection of the TMS group.

Step-by-Step Deprotection Protocol (Base-Catalyzed):

-

Dissolution: Dissolve the TMS-protected pyrazine in a suitable solvent such as methanol.

-

Addition of Base: Add a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Workup: Upon completion, neutralize the reaction mixture, remove the solvent under reduced pressure, and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the terminal alkyne.

Self-Validating System: The progress of the deprotection can be easily monitored by ¹H NMR spectroscopy by observing the disappearance of the characteristic singlet of the nine TMS protons (around 0.2-0.3 ppm) and the appearance of a new singlet for the terminal alkyne proton (typically around 3-4 ppm).

Applications in Drug Discovery and Medicinal Chemistry

The strategic arrangement of reactive handles on 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine makes it a valuable intermediate for generating libraries of compounds for high-throughput screening and lead optimization.

-

Scaffold for Kinase Inhibitors: The 2-aminopyrazine core is a well-established scaffold in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The ethynyl group, after deprotection, can be further functionalized to access key binding pockets.

-

Versatility in Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

-

"Click" Chemistry: The terminal alkyne, obtained after TMS deprotection, is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the facile synthesis of triazole-containing compounds, which are themselves important pharmacophores.

The presence of chlorine in drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability and metabolic stability.[8]

Conclusion

5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a strategically designed chemical intermediate that offers a wealth of opportunities for medicinal chemists. Its multifaceted reactivity, combined with the proven biological relevance of the 2-aminopyrazine scaffold, makes it a powerful tool in the quest for novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, empowering researchers to confidently and effectively incorporate this versatile building block into their drug discovery programs.

References

- CymitQuimica. (2024). Safety Data Sheet for 6-Chloro-3-ethynylpyrazin-2-amine.

- Malwal, S. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-233.

- YMER. (n.d.).

-

Lead Sciences. (n.d.). 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine. Retrieved from [Link]

- Alam, M. S., et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(1), 1.

- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

-

Chemspace. (n.d.). 5-chloro-3-[2-(trimethylsilyl)ethynyl]pyrazin-2-amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378-9384.

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

- ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.

Sources

- 1. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ymerdigital.com [ymerdigital.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. 5-chloro-3-[2-(trimethylsilyl)ethynyl]pyrazin-2-amine - C9H12ClN3Si | CSSB00010893251 [chem-space.com]

- 6. 5-Chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine | 1244776-64-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine CAS number 1244776-64-4

An In-Depth Technical Guide to 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS 1244776-64-4)

Authored by a Senior Application Scientist

Introduction and Strategic Overview

5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a highly functionalized heterocyclic compound that serves as a strategic building block in the fields of medicinal chemistry and materials science. Its intrinsic value lies not in its final application, but in its potential as a versatile intermediate scaffold. The molecule is engineered with three distinct and orthogonally reactive functional groups: a nucleophilic amino group, an electrophilic chloro group suitable for cross-coupling, and a trimethylsilyl (TMS)-protected alkyne. This trifecta of reactivity allows for sequential, selective modifications, making it an ideal starting point for the synthesis of diverse chemical libraries aimed at drug discovery and the development of novel organic materials.[1][2] This guide provides an in-depth analysis of its properties, a robust synthetic protocol, and a discussion of its reactivity and strategic applications for researchers, scientists, and drug development professionals.

Caption: The Sonogashira reaction relies on cooperative palladium and copper catalytic cycles.

Experimental Protocol: Synthesis

Objective: To synthesize 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine from 3,5-dichloropyrazin-2-amine and trimethylsilylacetylene.

Materials:

-

3,5-Dichloropyrazin-2-amine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,5-dichloropyrazin-2-amine (1.0 eq).

-

Solvent and Reagents: Add anhydrous THF (approx. 10-15 mL per mmol of substrate) and triethylamine (3.0 eq). Stir the mixture until all solids are dissolved.

-

Catalyst Addition: Add copper(I) iodide (0.1 eq) and Pd(PPh₃)₂Cl₂ (0.05 eq) to the solution. The mixture may change color.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermic reaction upon addition of the alkyne and to improve the selectivity of the coupling at the more reactive 3-position over the 5-position.

-

Alkyne Addition: Add trimethylsilylacetylene (0.95 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Using slightly less than one equivalent of the alkyne minimizes the formation of di-coupled byproducts.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes, to yield the pure product.

Key Chemical Transformations and Reactivity

The synthetic utility of this molecule stems from the ability to selectively address its three key functional handles.

Deprotection of the Trimethylsilyl (TMS) Group

The TMS group serves as a robust protecting group for the terminal alkyne. [3][4]Its removal, or protiodesilylation, unmasks the terminal alkyne, a versatile functional group for subsequent reactions such as click chemistry (CuAAC), Glaser or Hay couplings, or further Sonogashira reactions.

Caption: Mild deprotection unmasks the reactive terminal alkyne.

Protocol: TMS Deprotection

-

Dissolve the TMS-protected pyrazine (1.0 eq) in methanol (MeOH).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, neutralize the mixture with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify as needed. This method is often clean enough to proceed without extensive purification. [5]

Functionalization at the Chloro and Amino Groups

The chloro and amino groups provide further sites for diversification:

-

C5-Chloro Group: This position is a prime site for further palladium-catalyzed cross-coupling reactions. Suzuki coupling can introduce new aryl or heteroaryl moieties, while Buchwald-Hartwig amination can install a wide variety of substituted amines. This allows for the systematic exploration of the structure-activity relationship (SAR) at this vector.

-

C2-Amino Group: The primary amine can be readily acylated, sulfonated, or alkylated to introduce different substituents, further expanding the chemical space accessible from this single intermediate.

Strategic Application in Drug Discovery

The true power of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is realized when it is used as a central scaffold for building molecular libraries. Its orthogonal reactivity allows for a planned, multi-step synthesis campaign where each functional group is addressed in a specific order to build complexity.

Caption: A hub-and-spoke model illustrating the diverse synthetic pathways accessible from the core scaffold.

A typical drug discovery workflow might involve:

-

Core Synthesis: Large-scale synthesis of the title compound via the Sonogashira protocol.

-

First Diversification: Reaction at the C5-chloro position via Suzuki coupling with a library of boronic acids.

-

Second Diversification: Deprotection of the TMS group followed by a click reaction with a library of azides.

-

Final Modification: Acylation of the C2-amino group to cap the molecule or introduce a final element for biological recognition.

This logical, step-wise approach enables the rapid generation of hundreds or thousands of unique, complex, and drug-like molecules from a single, well-characterized starting material. The prevalence of both pyrazine and chloro-substituted heterocycles in FDA-approved pharmaceuticals underscores the potential of derivatives from this scaffold. [1][2][6]

Safety, Handling, and Storage

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Handling: Handle in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Storage: For long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at 2-8°C, protected from light. [7]

References

-

Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3649-3674. [Link]

-

Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 365-384. [Link]

-

Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]

-

Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(87), 55594-55597. [Link]

- Pagoria, P. F., & Tappan, A. S. (2016). Synthesis of substituted pyrazines.

-

Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. ResearchGate. [Link]

-

Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

-

Lead Sciences. 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine. Lead Sciences Website. [Link]

-

Sancineto, L., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]

-

Chemspace. 5-chloro-3-[2-(trimethylsilyl)ethynyl]pyrazin-2-amine. Chemspace Website. [Link]

-

Cacchi, S., et al. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry. [Link]

-

Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

-

Wikipedia. Sonogashira coupling. Wikipedia. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]

-

Gelest. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

-

Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]

-

PubChem. 5-Chloro-2-methylaniline. PubChem Database. [Link]

-

Chemsrc. 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. Chemsrc Website. [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 266-307. [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 4. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]

- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 6. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Lead Sciences [lead-sciences.com]

The Strategic Synthesis of Substituted Pyrazines from N-Allyl Malonamides: A Technical Guide for Drug Discovery

Introduction: The Enduring Significance of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring system is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its presence in numerous natural products and synthetic compounds underscores its versatility as a privileged scaffold in drug discovery.[2] Pyrazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] The ability to strategically introduce a variety of substituents onto the pyrazine core allows for the fine-tuning of a compound's physicochemical properties and biological targets, making the development of novel synthetic routes to functionalized pyrazines a critical endeavor for medicinal chemists and drug development professionals. This guide provides an in-depth technical overview of a robust and versatile method for the synthesis of substituted pyrazines commencing from readily accessible N-allyl malonamides.

Core Synthesis Strategy: From N-Allyl Malonamides to Functionalized Pyrazines

The synthetic pathway at the heart of this guide is a powerful sequence initiated by the diazidation of N-allyl malonamides, followed by a subsequent thermal or copper-mediated cyclization to yield the pyrazine core.[4][5] This methodology affords pyrazine products bearing ester and hydroxy groups at the 2- and 3-positions, respectively, while also allowing for the incorporation of diverse alkyl and aryl substituents at other positions on the heterocyclic ring.[4][5]

Reaction Mechanism: A Stepwise Look at Pyrazine Formation

The formation of the pyrazine ring from N-allyl malonamides proceeds through a fascinating cascade of chemical transformations. The proposed mechanism, as elucidated by Ballaschk and colleagues, provides a clear roadmap for understanding the intricacies of this synthetic route.[4][6]

The key steps of the reaction mechanism are visualized in the diagram below:

Figure 1: Proposed mechanism for the formation of substituted pyrazines.

The process commences with the diazidation of the N-allyl malonamide starting material.[4] This is typically achieved using a source of azide, such as sodium azide, in the presence of an oxidizing agent like iodine.[7] This step is crucial as it introduces the necessary nitrogen atoms and creates a reactive gem-diazido intermediate.[4][8]

Following the diazidation, the gem-diazido intermediate undergoes a thermal or copper-mediated cyclization .[4][5] The application of heat or a copper(I) catalyst promotes the extrusion of nitrogen gas, leading to the formation of a highly reactive nitrene intermediate. This intermediate then undergoes an intramolecular cyclization, followed by a rearrangement, to form a dihydropyrazine tautomer.[4]

The final step is the aromatization of the dihydropyrazine intermediate to yield the stable substituted pyrazine. This oxidation can occur under the reaction conditions or upon workup.[9] The resulting pyrazine is characteristically functionalized with an ester and a hydroxyl group, providing valuable handles for further chemical modifications.[4]

Experimental Protocols: A Practical Guide to Synthesis

The following protocols are based on the successful procedures reported by Ballaschk et al. and provide a detailed, step-by-step guide for researchers.[7]

Protocol 1: Synthesis of gem-Diazido N-Allyl Malonamides

-

Dissolution: Dissolve the starting N-allyl malonamide (1 equivalent) in a 2:1 mixture of DMSO and water (0.1 M).

-

Addition of Reagents: To the stirred solution, add sodium azide (NaN₃, 4 equivalents) and sodium bicarbonate (NaHCO₃, 3 equivalents).

-

Cooling: Cool the resulting suspension to 0 °C in an ice bath.

-

Iodine Addition: Slowly add iodine (I₂, 2.05 equivalents) to the cooled suspension. Maintain the temperature at 0 °C for 10 minutes after the addition is complete.

-

Warming and Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC). This typically takes around 2 hours.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of the iodine is completely discharged.

-

Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc).

-

Washing and Drying: Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel to obtain the corresponding gem-diazido N-allyl malonamide.[7]

Caution: Diazidated compounds are potentially hazardous and should be handled with appropriate safety precautions, including the use of personal protective equipment.[4]

Protocol 2: Thermal Synthesis of Substituted Pyrazines

-

Inert Atmosphere: Carry out the reaction under an inert atmosphere of argon.

-

Dissolution: Dissolve the gem-diazido N-allyl malonamide (1 equivalent) in xylenes (0.05 M).

-

Heating: Stir the solution at 140 °C for 24 hours.

-

Cooling and Concentration: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude material by flash chromatography on silica gel to yield the substituted pyrazine.[7]

Protocol 3: Copper-Mediated Synthesis of Substituted Pyrazines

-

Inert Atmosphere: Conduct the reaction under an argon atmosphere.

-

Dissolution: Dissolve the gem-diazido N-allyl malonamide (1 equivalent) in glacial acetic acid (0.05 M).

-

Catalyst Addition: Add copper(I) iodide (CuI, 1.5 equivalents) to the solution.

-

Heating: Stir the reaction mixture at 120 °C for 24 hours.

-

Workup: Cool the mixture to room temperature and filter through a short pad of celite.

-

Concentration and Purification: Evaporate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to afford the desired pyrazine.[7]

Data Presentation: A Summary of Representative Yields

The following table summarizes the yields for the synthesis of a representative substituted pyrazine, ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate, as reported in the literature.[7]

| Starting Material | Method | Product | Yield (%) |

| Ethyl 3-(allylamino)-2,2-diazido-3-oxopropanoate | Thermal | Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate | 68 |

| Ethyl 3-(allylamino)-2,2-diazido-3-oxopropanoate | Cu-mediated | Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate | 55 |

Table 1: Comparison of yields for thermal versus copper-mediated synthesis.

Further Functionalization: Expanding the Chemical Space

A significant advantage of this synthetic methodology is the inherent functionality of the resulting pyrazine products. The ester and hydroxyl groups serve as versatile handles for a wide array of subsequent chemical transformations, allowing for the rapid generation of diverse compound libraries for biological screening.[4]

Examples of further derivatization include:

-

Alkylation: The hydroxyl group can be readily alkylated using various alkyl halides in the presence of a base.[4]

-

Cross-Coupling Reactions: The hydroxyl group can be converted to a triflate, which then serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl substituents.[4][7]

-

Side-Chain Bromination: Alkyl substituents on the pyrazine ring can be brominated using reagents like N-bromosuccinimide (NBS).[4]

-

Hydrogenation: The aromatic core of the pyrazine can be hydrogenated to access piperazine derivatives.[4]

The workflow for these derivatization reactions is depicted below:

Figure 2: Potential derivatization pathways for the synthesized pyrazines.

Conclusion: A Versatile and Powerful Tool for Drug Discovery

The synthesis of substituted pyrazines from N-allyl malonamides offers a highly effective and adaptable strategy for accessing a diverse range of functionalized pyrazine scaffolds. The methodology is characterized by its operational simplicity, the ready availability of starting materials, and the strategic introduction of functional groups that are amenable to further chemical exploration. For researchers, scientists, and drug development professionals, this synthetic route represents a valuable addition to the medicinal chemistry toolbox, enabling the efficient generation of novel molecular entities with the potential for significant therapeutic impact.

References

-

Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(68), 42957-42961. [Link]

-

Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link]

-

Possible mechanism for the formation of pyrazine 2a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Supplementary Information: Synthesis of Substituted Pyrazines from N-Allyl Malonamides. The Royal Society of Chemistry. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2354-2380. [Link]

-

Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis of gem-diazido N-allyl malonamides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Substituted Pyrazoline Derivatives. (n.d.). Paper Publications. Retrieved January 20, 2026, from [Link]

-

Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. (1997). The Journal of Organic Chemistry, 62(21), 7288-7294. [Link]

-

Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4549-4553. [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2021). Indonesian Journal of Chemistry, 21(5), 1184-1192. [Link]

-

Armand, J., Chekir, K., & Pinson, J. (1974). Electrochemical Reduction of Pyrazines into Dihydropyrazines. Preparation of Dihydropyrazines. Canadian Journal of Chemistry, 52(22), 3971-3980. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Solubility and Stability of Silylated Pyrazines

Abstract

Pyrazines are a critical class of N-heterocyclic compounds widely utilized in pharmaceutical and materials science due to their diverse biological activities and unique electronic properties.[1][2] However, their inherent polarity and potential for intermolecular hydrogen bonding can limit their solubility in organic solvents and affect their stability, posing challenges for synthesis, formulation, and analytical characterization. Silylation, the introduction of a silyl group (e.g., trimethylsilyl, TMS), is a powerful chemical modification strategy to modulate these properties.[3][4] This guide provides a comprehensive technical overview of the principles and practices governing the solubility and stability of silylated pyrazines, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Rationale for Silylating Pyrazines

The pyrazine ring system is a key pharmacophore found in numerous approved drugs, such as the anti-tuberculosis agent pyrazinamide, and is a building block for advanced materials.[1][5] The nitrogen atoms in the pyrazine ring make the molecule polar and capable of acting as a hydrogen bond acceptor.[6] While beneficial for aqueous solubility in some contexts, this polarity can be disadvantageous during organic synthesis, purification, or when formulation in non-polar media is required.

Key Challenges with Unmodified Pyrazines:

-

Limited Organic Solubility: Poor solubility in non-polar organic solvents can hinder reaction efficiency and purification by chromatography.

-

Low Volatility: Polar pyrazines are often non-volatile, making them unsuitable for analytical techniques like Gas Chromatography (GC) without derivatization.[7][8]

-

Reactivity of N-H and O-H Groups: Pyrazines with hydroxyl (pyrazinols) or amino substituents have active hydrogens that can interfere with certain chemical reactions.

Silylation addresses these challenges by replacing active hydrogen atoms on hydroxyl, amino, or carboxyl groups with a sterically bulky and non-polar silyl group.[3] This transformation has profound effects:

-

Enhanced Solubility: The introduction of a lipophilic silyl group disrupts polar interactions, significantly increasing solubility in a wide range of organic solvents.[9]

-

Increased Volatility & Thermal Stability: By masking polar functional groups, silylation reduces intermolecular forces, which increases volatility and often enhances thermal stability, making the compounds amenable to GC-MS analysis.[7][10]

-

Chemical Protection: The silyl group acts as a protecting group, preventing unwanted side reactions at the derivatized site.[4]

The Chemistry of Pyrazine Silylation

The silylation of pyrazines typically involves the reaction of a suitable functional group on the pyrazine ring (e.g., a hydroxyl group in a pyrazinol) with a silylating agent. The reaction is a nucleophilic substitution at the silicon atom.[3]

Common Silylating Agents:

-

Silyl Halides: Trimethylsilyl chloride (TMS-Cl) is a common, reactive agent. The reaction generates HCl, which is typically scavenged by a non-nucleophilic base like triethylamine (NEt₃) or pyridine to drive the reaction to completion.[4]

-

Silyl Triflates: Reagents like trimethylsilyl triflate (TMS-OTf) are more reactive than the corresponding chlorides and are used for silylating sterically hindered or less reactive hydroxyl groups.[11]

-

Silyl Amides/Amines: Agents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[4][10] They are often preferred for analytical derivatization as the byproducts (acetamide and MSTFA's corresponding amide) are neutral and volatile, simplifying sample workup.[4]

The general mechanism involves the nucleophilic attack of the pyrazine's functional group (e.g., the oxygen of a hydroxyl group) on the electrophilic silicon atom of the silylating agent, leading to the displacement of a leaving group (e.g., chloride).[3]

Modulating Solubility through Silylation

The primary reason for silylating pyrazines in many synthetic applications is to enhance their solubility in organic solvents. Unmodified pyrazine is moderately soluble in water and polar organic solvents like alcohols but has low solubility in nonpolar solvents.[6]

By replacing a polar O-H or N-H group with a non-polar Si-C and Si-O bonded group, silylation dramatically alters the molecule's overall polarity. The bulky alkyl groups on the silicon atom create a lipophilic "shield" around the polar pyrazine core.

| Silyl Group | Common Abbreviation | Relative Steric Bulk | Lipophilicity Contribution |

| Trimethylsilyl | TMS | Low | Moderate |

| Triethylsilyl | TES | Moderate | High |

| tert-Butyldimethylsilyl | TBS / TBDMS | High | Very High |

| Triisopropylsilyl | TIPS | Very High | Very High |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Extremely High |

Table 1: Common silyl groups and their relative properties influencing solubility.

Causality in Solvent Selection: The choice of silyl group directly impacts the solubility profile. A TMS-silylated pyrazine will be significantly more soluble in moderately polar solvents like ethyl acetate and dichloromethane than its parent compound. For solubility in very non-polar solvents like hexanes or toluene, a bulkier group like TBS or TIPS is often required. This principle is analogous to the increased solubility observed in acetylated lignins, where masking hydroxyl groups enhances solubility in a range of organic solvents.[9]

Understanding and Engineering Stability

The stability of a silylated pyrazine is not absolute; it is a function of its chemical structure and the environment. The primary pathway for degradation is the cleavage (deprotection) of the silyl ether or silyl amine bond, most commonly through hydrolysis.[12]

Factors Governing Stability

The stability of the Si-O-C bond, in particular, is governed by a delicate interplay of steric and electronic factors.[13]

1. Steric Hindrance: This is the most dominant factor determining stability.[13]

- On the Silicon Atom: Larger, bulkier alkyl groups on the silicon atom (e.g., tert-butyl in TBS, isopropyl in TIPS) physically obstruct the approach of nucleophiles (like water) or acids required for cleavage.[11][13] This steric shield significantly slows the rate of hydrolysis.

- On the Pyrazine Ring: The steric environment around the oxygen atom attached to the pyrazine ring also plays a role, though it is generally less significant than the sterics on the silicon.[11]

2. Electronic Effects:

- Substituents on the Pyrazine Ring: Electron-withdrawing groups on the pyrazine ring can make the silylated oxygen a better leaving group, potentially accelerating acid-catalyzed hydrolysis. Conversely, electron-donating groups may slightly increase stability.

- Substituents on the Silicon Atom: Electron-poor silyl groups are more susceptible to fluoride-based deprotection.[11]

3. Reaction Conditions (pH):

- Acidic Conditions: Silyl ethers are susceptible to acid-catalyzed hydrolysis. The reaction is initiated by protonation of the ether oxygen, making it a better leaving group.[14] The relative stability towards acid increases dramatically with steric bulk.

- Basic Conditions: Silyl ethers are generally more stable under basic conditions.[11] However, they can be cleaved by strong bases, with stability again correlating with steric hindrance.

The relative resistance of common silyl ethers to acidic hydrolysis follows this general trend: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [11]

Thermal Stability

Silylation generally increases the thermal stability of a compound by removing reactive functional groups.[7] Silyl ethers are thermally stable, with decomposition temperatures for polymers containing these bonds often exceeding 350 °C.[15] However, the degradation behavior can be complex. For silylated pyrazines, thermal degradation in an inert atmosphere would likely involve chain scission or rearrangement rather than simple hydrolysis.[16][17] The presence of additives or impurities can significantly lower the degradation temperature.

Experimental Protocols & Workflows

Trustworthy protocols are self-validating, incorporating steps for purification and characterization to confirm success.

Protocol: Synthesis of a TBS-Protected Pyrazinol

This protocol describes a general procedure for protecting a hydroxyl-substituted pyrazine (pyrazinol) using the robust tert-Butyldimethylsilyl (TBS) group.

Step-by-Step Methodology:

-

Preparation: To a solution of the pyrazinol (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add imidazole (2.5 eq).

-

Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portion-wise at 0 °C (ice bath). Causality: Imidazole acts as a base to neutralize the HCl byproduct and as a catalyst. Performing the addition at 0 °C controls the initial exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: This step neutralizes any remaining reactive species and helps in the subsequent separation.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure silylated pyrazine.

-

Characterization (Confirmation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Solubility & Stability Assessment

The following diagram illustrates a logical workflow for evaluating the key properties of a newly synthesized silylated pyrazine.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 4. Silylation - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]

- 10. nbinno.com [nbinno.com]

- 11. Silyl ether - Wikipedia [en.wikipedia.org]

- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine and its Structural Analogues in Drug Discovery

This guide provides a comprehensive technical overview of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a key building block in medicinal chemistry, and its structural analogues. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. The incorporation of a chlorine atom and an ethynyl group, particularly a trimethylsilyl-protected ethynyl group, at the 5- and 3-positions of the 2-aminopyrazine core, respectively, creates a versatile platform for the synthesis of a diverse range of structural analogues with potential therapeutic applications.

The core molecule, 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, serves as a valuable starting material for the development of potent and selective kinase inhibitors, among other therapeutic agents. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, which can be readily deprotected to allow for further functionalization, most notably through Sonogashira coupling reactions.[2]

Synthesis of the Core Scaffold and its Analogues

The primary synthetic route to 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine and its analogues relies on the palladium-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of terminal alkynes with aryl or vinyl halides.[3][4]

Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine: A Representative Protocol

Reaction Scheme:

Caption: Sonogashira coupling for the synthesis of the core scaffold.

Detailed Protocol:

-

Reaction Setup: To a solution of 3,5-dibromopyrazin-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (3.0 eq), cuprous iodide (CuI, 0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, catalytic amount).

-

Addition of Alkyne: Cool the reaction mixture to -5 °C under an inert atmosphere (e.g., nitrogen or argon). Slowly add trimethylsilylacetylene (0.95 eq) dropwise.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue is then purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.[5][6]

This protocol can be adapted for the synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine by starting with 3,5-dichloropyrazin-2-amine.

Diversification through Sonogashira Coupling

The true utility of the 5-halo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine scaffold lies in its potential for diversification. The TMS group can be cleaved under mild conditions (e.g., using a fluoride source like TBAF or CsF) to yield the terminal alkyne.[7] This terminal alkyne can then be subjected to a second Sonogashira coupling with a variety of aryl or heteroaryl halides to introduce diverse substituents at the 3-position.

Caption: Two-step strategy for the diversification of the core scaffold.

Structural Analogues and Structure-Activity Relationships (SAR) as Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[8] The 2-aminopyrazine core can act as a hinge-binding motif, a common feature of many kinase inhibitors.

Key Interaction Points

The 2-aminopyrazine moiety can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents at the 3- and 5-positions can then be modified to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity.

Caption: Key interactions of pyrazine-based kinase inhibitors.

SAR Analysis

The following table summarizes the general structure-activity relationships for 3,5-disubstituted 2-aminopyrazine kinase inhibitors based on published literature.

| Position | Modification | Effect on Activity | Rationale |

| C3 (from alkyne) | Small, rigid aryl or heteroaryl groups | Often increases potency | Fills a hydrophobic pocket adjacent to the hinge region. |

| Introduction of H-bond donors/acceptors | Can increase potency and selectivity | Forms specific interactions with residues in the binding pocket. | |

| Bulky substituents | May decrease activity | Steric hindrance can prevent optimal binding. | |

| C5 (Halogen position) | Replacement with larger aryl or heteroaryl groups | Can significantly increase potency | Occupies a larger hydrophobic pocket or solvent-exposed region.[9] |

| Introduction of polar groups | May improve solubility and pharmacokinetic properties | Interacts with the solvent-exposed region. | |

| N2 (Amino group) | Substitution | Generally detrimental to activity | The primary amine is often crucial for hinge binding. |

Table 1: General Structure-Activity Relationships of 2-Aminopyrazine Kinase Inhibitors

For instance, a study on imidazo[1,2-a]pyrazine derivatives as Aurora-A kinase inhibitors demonstrated that specific substitutions on the pyrazine core could lead to potent and selective compounds.[3] Another report on pyrazine-based TrkA inhibitors highlighted the importance of hydrogen-bonding moieties in achieving high potency.[10]

Quantitative Data for Representative Pyrazine-Based Kinase Inhibitors:

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Triazolo[4,3-a]pyrazine derivative | c-Met | 26 | [11] |

| Pyrazine-2-carboxamide derivative | PKCα | 1.9 | [12] |

| 2-Aminopyrazine derivative | RET (wild-type and mutant) | < 4 | [12] |

| Imidazo[4,5-b]pyrazine derivative | TRK A, B, C | 0.22 - 7.68 | [12] |

Table 2: IC50 Values of Selected Pyrazine-Based Kinase Inhibitors

Biological Evaluation Protocols

The biological evaluation of novel pyrazine-based compounds typically involves a tiered approach, starting with in vitro biochemical assays, followed by cell-based assays, and potentially in vivo studies for promising candidates.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Protocol Outline:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer. Add the test compound or a DMSO control.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Detection: Add a reagent that stops the kinase reaction and detects the amount of remaining ATP by generating a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity. Plot the results against the compound concentration to determine the IC50 value.[13]

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[1][14]

Conclusion and Future Directions

5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a highly valuable and versatile building block in the design and synthesis of novel drug candidates. Its utility is particularly evident in the development of kinase inhibitors, where the pyrazine core serves as an effective hinge-binding motif. The amenability of the scaffold to diversification through Sonogashira coupling allows for the systematic exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on the development of more complex and highly substituted analogues, targeting specific kinase isoforms with greater selectivity to minimize off-target effects. The exploration of novel coupling partners and the application of advanced synthetic methodologies will continue to expand the chemical space accessible from this privileged scaffold, paving the way for the discovery of next-generation therapeutics.

References

- Al-Ostoot, F. H., Al-Mokhadresh, N. N., Al-Qawasmeh, R. A., & Al-Jaidi, B. A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(10), 1845-1875.

- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.

-

Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[12][13][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864581.

- BenchChem. (2025).

- Martens, S. (2023). In vitro kinase assay. protocols.io.

- Garton, N. S., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. ACS Medicinal Chemistry Letters, 5(10), 1148-1153.

- Wang, X., & De Camilli, P. (2023). In vitro kinase activity. protocols.io.

- ChemicalBook. (2023). 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.

- ChemicalBook. (2023). 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine Synthesis.

- ResearchGate. (2023).

- ResearchGate. (2023). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches.

- MDPI. (2022). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line.

- Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38633-38643.

- ResearchGate. (2023). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.

- ResearchGate. (2022). Sonogashira coupling of compounds 7 with trimethylsilylacetylene.

- Sigma-Aldrich. (n.d.). 5-Chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine.

- MDPI. (2022).

- American Chemical Society. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378-9384.

- Alfa Chemistry. (n.d.). 5-Chloro-3-((Trimethylsilyl)-Ethynyl)Pyrazin-2-Amine.

- MDPI. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.

- National Institutes of Health. (2024). Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies.

- ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.

- Elsevier. (2025).

- National Institutes of Health. (2010).

- Royal Society of Chemistry. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.

- National Institutes of Health. (2011). Broad Spectrum Alkynyl Inhibitors of T315I Bcr-Abl.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Broad Spectrum Alkynyl Inhibitors of T315I Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro kinase activity [protocols.io]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 8. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. In vitro kinase assay [protocols.io]

literature review on functionalized pyrazine compounds

An In-depth Technical Guide to Functionalized Pyrazine Compounds for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone scaffold in modern chemistry.[1] Its unique electronic properties, arising from the electronegative nitrogen atoms, render the ring electron-deficient and facilitate a wide range of chemical transformations.[2][3] This inherent reactivity, combined with the pyrazine's ability to act as a hydrogen bond acceptor and a bioisostere for other aromatic systems, has established it as a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science.[2][4] This technical guide provides a comprehensive review of the synthesis, properties, and applications of functionalized pyrazine compounds. We will delve into the causality behind key synthetic strategies, from classical cross-coupling reactions to modern C-H functionalization, and explore their profound impact on drug discovery and the development of advanced functional materials. Detailed protocols, quantitative data, and mechanistic pathways are presented to equip researchers with the practical and theoretical knowledge required to innovate in this dynamic field.

The Pyrazine Core: Structure and Intrinsic Reactivity

Structurally, pyrazine is a planar, aromatic hexagon with 6 π-electrons, analogous to benzene.[2] However, the presence of two highly electronegative nitrogen atoms significantly alters its electronic landscape. This results in a resonance energy of 24.3 Kcal/mol and a zero dipole moment due to molecular symmetry.[5] The electron density is increased on the nitrogen atoms while being reduced on the carbon atoms, making the pyrazine nucleus inherently electron-deficient.[5] This property is the primary driver of its chemical reactivity and is fundamental to understanding the synthetic methodologies used for its functionalization.

This electron deficiency makes the pyrazine ring:

-

Susceptible to Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazines readily react with nucleophiles, a cornerstone of their functionalization.[3][4]

-

Resistant to Electrophilic Aromatic Substitution: Unlike benzene, electrophilic reactions on the pyrazine core are generally unsuccessful.[6]

-

An Excellent Ligand and Luminophore: The nitrogen lone pairs can coordinate with metals, while the π-system's electronic nature is ideal for creating materials with tailored optical and electronic properties.[7][8][9]

Strategic Functionalization of the Pyrazine Scaffold

The generation of novel pyrazine derivatives for specific applications hinges on the strategic introduction of functional groups onto the core ring. The choice of methodology is dictated by the desired bond formation (C-C, C-N, C-O), the required regioselectivity, and the tolerance of other functional groups within the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful and versatile tools for functionalizing halogenated pyrazines, offering broad substrate scope and high functional group tolerance.[4] Starting from a readily available precursor like 2,5-dichloropyrazine allows for sequential and selective substitution.

Caption: General strategies for the synthesis of substituted pyrazines.

2.1.1. Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is the preeminent method for creating aryl- and heteroaryl-substituted pyrazines.[4] This reaction is critical for extending the π-conjugated system of the pyrazine core, a key strategy in the development of luminescent materials and certain kinase inhibitors.

-

Causality in Protocol Design: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄), a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required to activate the boronic acid component. The use of a biphasic solvent system (e.g., dioxane/water) is common to ensure all reactants are sufficiently soluble.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrazine [4]

-

Vessel Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the chloropyrazine derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2.1.2. Buchwald-Hartwig Amination (C-N Bond Formation)

The introduction of amine functionalities is paramount in drug discovery, as they often serve as key pharmacophoric features for target engagement. The Buchwald-Hartwig amination provides a reliable and general method for forming C-N bonds with the pyrazine nucleus.[4][10]

-

Causality in Protocol Design: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃). The choice of ligand is critical; bulky, electron-rich phosphine ligands are necessary to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrazine [10]

-

Vessel Preparation: In a glovebox or under an inert atmosphere, charge a reaction vial with the chloropyrazine derivative (1.0 eq), the amine (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (e.g., NaOtBu, 1.4 eq).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the vial and heat to the required temperature (typically 100-110 °C) with stirring. Monitor the reaction by LC-MS.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by flash chromatography.

Direct C-H Functionalization

While highly effective, cross-coupling reactions require pre-functionalization of the pyrazine ring (e.g., halogenation). Direct C-H functionalization has emerged as a more atom-economical and efficient strategy, allowing for the direct coupling of a C-H bond with a reaction partner.[3][11] This approach is particularly valuable in late-stage functionalization of complex molecules.[12] Palladium-catalyzed C-H/C-H coupling reactions have been developed for the direct arylation of pyrazine rings, though yields can be moderate.[3] The regioselectivity of these reactions is a significant challenge, often requiring directing groups to achieve the desired outcome.[6]

Applications in Medicinal Chemistry and Drug Discovery

The pyrazine scaffold is a prolific component of FDA-approved drugs and clinical candidates.[2][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][13][14][15] At least eight pyrazine-containing drugs are currently on the market in the US.[2]

Anticancer Agents

Pyrazine derivatives are a prominent class of anticancer agents, frequently acting as kinase inhibitors.[15][16] The pyrazine nitrogen often serves as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[2][16]

Caption: Inhibition of VEGFR-2 signaling by pyrazine derivatives.

Table 1: Selected Pyrazine-Based Anticancer Agents and their Biological Activity

| Compound Class | Derivative Example | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazine-Pyridine Biheteroaryls | Compound 39 | VEGFR-2 | HUVEC | 0.009 | [17] |

| Pyrazine-Pyridine Biheteroaryls | Compound 41 | VEGFR-2 | HUVEC | 0.011 | [17] |

| Imidazo[1,2-a]pyrazine | - | - | MCF-7 (Breast) | 11 | [18] |

| Chalcone-Pyrazine Hybrid | Compound 46 | - | MCF-7 (Breast) | 9.1 | [5][19] |

| Chalcone-Pyrazine Hybrid | Compound 48 | - | BEL-7402 (Liver) | 10.74 | [19] |

| Pyrazino[2,3-b]pyrazine-2-one | General formula 26 | mTOR | - | <10 nM (claimed) | [16] |

| Pyrazolo[1,5-a]pyrazine | Compound 34 | JAK1 / JAK2 | - | 0.003 / 0.0085 | [16] |

Antimicrobial and Antiviral Agents

The pyrazine core is central to several important anti-infective drugs.

-

Pyrazinamide: A cornerstone of first-line tuberculosis treatment.[20]

-

Favipiravir: A pyrazine prodrug that inhibits the RNA-dependent RNA polymerase of several RNA viruses, including influenza.[1]

-

Natural Product Hybrids: Curcumin-pyrazine bioconjugates have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.09 to 0.54 μM.[5]

FDA-Approved Drugs Containing a Pyrazine Scaffold

The versatility of the pyrazine ring is underscored by its presence in a variety of marketed drugs with diverse mechanisms of action.[1][2]

-

Bortezomib (Velcade®): A proteasome inhibitor used to treat multiple myeloma.[1][2]

-

Glipizide (Glucotrol®): A sulfonylurea antidiabetic that acts as a potassium channel blocker.[2]

-

Eszopiclone (Lunesta®): A pyrrolopyrazine-based sedative for treating insomnia.[1]

-

Telaprevir (Incivek®): An HCV NS3/4A serine protease inhibitor.[2]

-

Ivosidenib (Tibsovo®): A potent and selective IDH1 inhibitor for treating specific types of cancer.[2]

Applications in Materials Science

The electron-deficient nature of the pyrazine ring makes it an excellent component for creating functional materials with tailored electronic and optical properties.[8]

Luminescent Materials

Pyrazine derivatives are highly effective luminophores, often exhibiting red-shifted and enhanced photoluminescence compared to their benzene-based counterparts.[21][22] This is due to a reduction in the HOMO-LUMO energy gap, which is the fundamental reason for the red-shifted emissions.[21][22] This property is exploited in the development of materials for applications such as: